molecular formula C10H14O2 B032149 6-Pentyl-2H-pyran-2-one CAS No. 27593-23-3

6-Pentyl-2H-pyran-2-one

Cat. No. B032149
CAS RN: 27593-23-3
M. Wt: 166.22 g/mol
InChI Key: MAUFTTLGOUBZNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

6-PP can be synthesized using readily available starting materials, as demonstrated in a study by Andriamialisoa et al. (2004). This synthesis process is compatible with large-scale production, providing a viable alternative to biotechnological routes, which are limited by biomass inhibition at high concentrations of 6-PP (Andriamialisoa et al., 2004).

Molecular Structure Analysis

The molecular structure of 6-PP and its derivatives has been a subject of interest in various studies. For instance, Valenti et al. (2013) isolated a compound from Pestalotiopsis sp. and analyzed its molecular structure, revealing the half-chair conformation of the pyran-2-one ring (Valenti et al., 2013).

Chemical Reactions and Properties

6-PP undergoes various chemical reactions forming different derivatives. Studies like those by Grynkiewicz and Zamojski (1978, 1979) and Pérez-Bautista et al. (2016) have explored the synthesis of 6-hydroxy-2H-pyran-3(6H)-onyl-hexoses and chiral 6-pentyl-2H-pyran-2-ones, respectively. These studies contribute to understanding the chemical versatility of 6-PP (Grynkiewicz & Zamojski, 1978) (Pérez-Bautista et al., 2016).

Physical Properties Analysis

The physical properties of 6-PP and its analogs are important for their application in various fields. Kumar et al. (2021) report the synthesis and investigation of the molecular structure of isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate, highlighting the physical characteristics of these compounds (Kumar et al., 2021).

Chemical Properties Analysis

The chemical properties of 6-PP, such as its antifungal and phytotoxic activities, have been studied extensively. Parker et al. (1997) evaluated the in vitro biological activities of 6-PP and its structurally related analogs, finding significant antifungal and phytotoxic properties in these compounds (Parker et al., 1997).

Scientific Research Applications

  • Synthesis of Functionalized Compounds : 6-Hydroxy-2H-pyran-3(6H)-one, a related compound, is used for the synthesis of pyromeconic acid, phosphorus-containing sugars, and stereoisomeric pentoses (Grynkiewicz & Zamojski, 1978).

  • Natural Antifungal Agent : 6-PP is naturally produced by Trichoderma spp. and has antifungal properties, making it a potential biological control agent (Andriamialisoa et al., 2004).

  • Biocontrol Applications : Trichoderma harzianum produces 6-n-pentyl-2H-pyran-2-one, which inhibits a wide range of fungi and reduces damping off in lettuce seedlings caused by Rhizoctonia solani (Claydon et al., 1987).

  • In Vitro Antifungal and Phytotoxic Activities : 6-PP and its analogs demonstrate significant antifungal and phytotoxic activities against various fungi, including Penicillium species (Parker et al., 1997).

  • Pharmacological Potential : 5,6-Dihydro-2H-pyran-2-ones show a range of biological and pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties (Eskandari & Rafieian-kopaei, 2016).

  • "Soft" Fungicide Candidate : Due to its antifungal activity against filamentous fungi, 6-PP and its analogs are considered candidates for development as natural or soft fungicides (Cutler & Cutler, 1999).

  • Biocontrol Mechanism Exploration : Hemisynthesis of 6-PP derivatives from Trichoderma spp. contributes to understanding the detoxification mechanism of 6-pentyl-pyranone by these fungi (Daoubi et al., 2009).

Safety And Hazards

6PP may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, spray, vapors, and to wash hands thoroughly after handling .

Future Directions

6PP is a potential candidate for the development of new fungicides against C. destructans . It has been suggested that 6PP could be deployed in developing management strategies for controlling the litchi downy blight pathogen .

properties

IUPAC Name

6-pentylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUFTTLGOUBZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047589
Record name 6-Amyl-alpha-pyrone
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, liquid with a mushroom, blue cheese lactone or dairy odour
Record name 6-Pentyl-2H-pyran-2-one
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Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Boiling Point

285.00 to 286.00 °C. @ 760.00 mm Hg
Record name 6-Pentyl-2H-pyran-2-one
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Solubility

soluble in fats; insoluble in water
Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Density

1.000-1.009
Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Product Name

6-Pentyl-2H-pyran-2-one

CAS RN

27593-23-3
Record name 6-Pentyl-2H-pyran-2-one
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Record name 5-Hydroxy-2,4-decadienoic acid delta-lactone
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Record name 6-Amyl-alpha-pyrone
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Record name 2H-Pyran-2-one, 6-pentyl-
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Record name 6-pentyl-2H-pyran-2-one
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Record name 5-HYDROXY-2,4-DECADIENOIC ACID .DELTA.-LACTONE
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Record name 6-Pentyl-2H-pyran-2-one
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
895
Citations
A Garnica‐Vergara, S Barrera‐Ortiz… - New …, 2016 - Wiley Online Library
… Expression of auxin efflux transporters in response to 6-pentyl-2H-pyran-2-one (6PP) in primary roots. Arabidopsis thaliana transgenic PIN1::PIN1::GFP, PIN2::PIN2::GFP, PIN3::PIN3::…
Number of citations: 257 nph.onlinelibrary.wiley.com
MB Rubio, R Hermosa, JL Reino, IG Collado… - Fungal Genetics and …, 2009 - Elsevier
… a yellow pigmentation and a coconut aroma have been related to the production of 6-pentyl-2H-pyran-2-one (6PP) compounds. Prompted by this, we explored whether the loss of …
Number of citations: 139 www.sciencedirect.com
X Jin, L Guo, B Jin, S Zhu, X Mei, J Wu, T Liu… - Pesticide Biochemistry …, 2020 - Elsevier
… 6-Pentyl-2H-pyran-2-one (6PP) was identified as an important active metabolite in the fermentation broth of the strain and exhibited antifungal activity against C. destructans. …
Number of citations: 20 www.sciencedirect.com
M Daoubi, C Pinedo-Rivilla, MB Rubio, R Hermosa… - Tetrahedron, 2009 - Elsevier
… factor gene null mutant of Trichoderma harzianum 34 was carried out in order to deepen our knowledge of the biosynthetic pathway and mode of action of 6-pentyl-2H-pyran-2-one (1) …
Number of citations: 31 www.sciencedirect.com
SR Parker, HG Cutler, JM Jacyno… - Journal of Agricultural …, 1997 - ACS Publications
… of fungal metabolites structurally related to 6-pentyl-2H-pyran-2-one have been determined. Six … From among the analogs tested, (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one has been …
Number of citations: 101 pubs.acs.org
Y Wu, X Li, L Dong, T Liu, Z Tang, R Lin, J Norvienyeku… - Journal of Fungi, 2023 - mdpi.com
… While ample quantitative studies have shown that 6-pentyl-2H-pyran-2-one (6PP) possesses antifungal activities against multiple plant pathogenic fungi, the regulatory mechanisms of …
Number of citations: 6 www.mdpi.com
AM El-Sayed, VJ Mitchell, DM Suckling - Journal of chemical ecology, 2014 - Springer
… 6-Pentyl-2H-pyran-2-one is a potent attractant for New Zealand flower thrips and, therefore, … monitoring and control options utilizing 6-pentyl-2H-pyran-2-one for this important pest. …
Number of citations: 21 link.springer.com
R Torres-Ortega, H Guillén-Alonso, R Alcalde-Vázquez… - Metabolites, 2022 - mdpi.com
Volatile organic compounds (VOCs) comprises a broad class of small molecules (up to ~300 g/mol) produced by biological and non-biological sources. VOCs play a vital role in an …
Number of citations: 3 www.mdpi.com
SM Wickel, CA Citron… - European Journal of …, 2013 - Wiley Online Library
… Pyrones are also known from Trichoderma, with 6-pentyl-2H-pyran-2-one (6) as the first described representative of this class (Scheme 2),11 followed by the isolation of (E)-6-(pent-1-en…
LIU Man, NIU Qichen, YIN Shuxia, W Ziyue - 农药学学报, 2023 - nyxxb.cn
… 6-Pentyl-2H-pyran-2-one (6PP) is a critical antifungal secondary metabolite produced by Trichoderma spp. In order to explore the antifungal activity of 6PP against Clarireedia spp. and …
Number of citations: 2 www.nyxxb.cn

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